Trilaurin's well-defined chemical structure and predictable behavior make it a valuable internal standard in analytical techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) []. An internal standard is a known substance added to a sample undergoing analysis. By comparing the behavior of the trilaurin to the unknown components, researchers can accurately determine the retention times (TLC) or retention volumes (GC) of the target molecules, aiding in their identification and quantification [].
Due to its similarity to dietary fats, trilaurin is used as a model substrate to study lipid digestion and absorption processes in the gut []. Researchers can track the breakdown and uptake of trilaurin by simulating digestive processes in vitro (in a test tube) or in vivo (using animal models) []. This helps understand how the body absorbs dietary fats and how various factors might influence this process.
Trilaurin, also known as glycerol trilaurate or 1,2,3-trilauroyl glycerol, is a triglyceride formed from the esterification of glycerol with three molecules of lauric acid (dodecanoic acid). Its chemical formula is and it has a molecular weight of 639.00 g/mol. Trilaurin appears as a white to yellowish solid or a viscous liquid and is primarily used in cosmetic formulations due to its emollient properties and ability to enhance skin penetration of active ingredients .
Trilaurin's mechanism of action depends on the specific application.
Trilaurin exhibits several biological activities, particularly in dermatological applications. Studies have shown that it acts as an occlusive agent, helping to retain moisture in the skin. Clinical tests indicate that trilaurin does not cause skin irritation when applied at concentrations up to 36.3% . Furthermore, it has been found to inhibit the formation of neoplasms in certain animal models, suggesting potential anticancer properties .
The synthesis of trilaurin typically involves the following steps:
This process can be carried out in batch or continuous systems depending on the scale of production .
Trilaurin is widely utilized in various industries:
Research on trilaurin's interactions has highlighted its role in enhancing the bioavailability of certain drugs when used as a vehicle in topical formulations. It has been shown to increase the penetration of drugs through the skin barrier, making it valuable in transdermal drug delivery systems . Additionally, studies indicate that trilaurin does not exhibit significant toxicity at normal usage levels, making it a safe option for cosmetic applications .
Trilaurin belongs to a class of compounds known as glyceryl triesters or triglycerides. Here are some similar compounds along with their unique characteristics:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Tricaprylin | C24H48O6 | Derived from caprylic acid; often used for its quick absorption properties. |
Triolein | C57H104O6 | Composed of oleic acid; known for its liquid state at room temperature and dietary applications. |
Tristearin | C57H110O6 | Composed of stearic acid; solid at room temperature and used in food and cosmetics for stability. |
Tricaprin | C21H42O6 | Derived from capric acid; known for its emulsifying properties in food products. |
Trilaurin's uniqueness lies in its specific fatty acid composition (three lauric acid chains), which contributes to its distinctive physical properties and biological activities compared to other triglycerides like triolein or tristearin .
Trilaurin exists as a solid crystalline compound at room temperature [1] [2] [3]. The compound presents as white to light yellow powder or crystals [1] [2] [3], with a characteristic appearance typical of saturated triglycerides. Under standard conditions, trilaurin maintains its solid state due to the regular packing arrangement of its three identical lauric acid chains attached to the glycerol backbone [4] [5].
The melting point of trilaurin has been consistently reported across multiple sources as 45-47°C, with the most frequently cited value being 46.5°C [5] [6] [2] [7] [8]. This relatively low melting point among triglycerides is attributed to the medium chain length of the constituent lauric acid (C12:0) fatty acids.
The boiling point of trilaurin has been determined to be 643.3±22.0°C at 760 mmHg [5] [9]. Additional estimates suggest values around 591.55°C under standard atmospheric pressure conditions [6] [7]. These high boiling points reflect the substantial molecular weight (639 g/mol) and extensive intermolecular van der Waals forces present in the triglyceride structure.
The specific heat capacity of trilaurin has been measured at 2.05-2.06 J/(g·K) at room temperature [10]. This value is consistent with other saturated triglycerides and demonstrates the linear relationship between heat capacity and carbon chain length in the triglyceride series. The heat capacity increases with molecular size due to the greater number of vibrational modes available in longer-chain molecules.
An important thermodynamic parameter for trilaurin is the enthalpy change (ΔU) associated with phase transitions, which has been calculated as 86.7 kJ/mol [11]. This substantial energy requirement reflects the significant reorganization of molecular packing during phase transformations.
Trilaurin exhibits polymorphic behavior characteristic of triglycerides, existing in three primary crystalline forms: α (alpha), β' (beta-prime), and β (beta) [10] [12] [13]. The α form represents the least stable, most disordered arrangement, while the β form constitutes the most stable, highly ordered crystalline structure.
The phase transition temperature from solid to liquid occurs at 319 K (46°C) [12], which corresponds closely to the reported melting point. During cooling processes, trilaurin typically crystallizes initially in the metastable α or β' forms before transforming to the stable β form through solid-state polymorphic transitions [10] [13].
Thermal degradation of trilaurin begins at approximately 150°C in air atmosphere [10], indicating good thermal stability below this temperature. This degradation temperature increases with molecular weight in the triglyceride series, suggesting that longer-chain triglycerides possess enhanced thermal stability.
Trilaurin demonstrates significant surface activity when present at interfaces. At oil-water interfaces, triglycerides like trilaurin contribute to interfacial tension reduction [14]. The presence of trilaurin in lipid systems affects the surface pressure-area isotherms, with the compound showing characteristic behavior in monolayer studies [14].
The thermal conductivity of trilaurin has been measured at 0.16 W/(m·K) [10], which is typical for organic compounds and reflects the limited heat transfer capabilities of the crystalline triglyceride structure. This low thermal conductivity is characteristic of lipid materials and influences their behavior in thermal energy storage applications.
Trilaurin exhibits limited water solubility, being essentially insoluble to slightly soluble in aqueous media [4] [1]. This hydrophobic character is expected given the extensive hydrocarbon chain content and the absence of ionizable groups in the molecule.
In ethanol, trilaurin shows slight solubility with reported values of approximately 1 mg/ml [6] [7]. The compound demonstrates better solubility in ethyl acetate, where it forms almost transparent solutions [3]. Trilaurin is readily soluble in chloroform and diethyl ether [3], reflecting its compatibility with non-polar and weakly polar organic solvents.
The partition coefficient (LogP) has been estimated at 15.10-15.70 [5] [15], indicating extremely high lipophilicity and preference for organic phases over aqueous environments.
Trilaurin exhibits characteristic FTIR absorption bands that are diagnostic for triglyceride structures [16] [17]. The carbonyl (C=O) stretch appears at approximately 1735 cm⁻¹, representing the ester linkages connecting the fatty acid chains to the glycerol backbone.
The methylene (CH₂) stretching vibrations occur at 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) [16] [17], reflecting the extensive aliphatic chain content. The CH₂ bending mode appears around 1460 cm⁻¹ [16] [17], providing additional structural confirmation.
¹H NMR spectroscopy in deuterated chloroform reveals multiple characteristic peaks spanning 0.8-4.2 ppm [18]. The glycerol protons typically appear in the 4.1-4.3 ppm region, while the fatty acid methyl groups resonate around 0.9 ppm. The extensive methylene envelope dominates the 1.2-1.6 ppm region.
¹³C NMR spectroscopy confirms the expected carbon framework structure [19], with distinct signals for the carbonyl carbons, glycerol carbons, and the various methylene and methyl carbons of the lauric acid chains.
Gas chromatography-mass spectrometry (GC-MS) analysis shows a base peak at 183 m/z representing 99.99% relative intensity [20] [21]. This fragment corresponds to the loss of fatty acid chains and represents a characteristic fragmentation pattern for triglycerides.
Liquid chromatography-mass spectrometry (LC-MS) reveals the molecular ion peak at 677.5 m/z [20] [21], which corresponds to the protonated molecular ion [M+H]⁺, providing confirmation of the molecular weight.
Trilaurin exhibits complex crystallization behavior influenced by cooling rates and thermal history [13] [22]. During rapid cooling, the compound preferentially forms the metastable β' polymorph [13]. However, under slower cooling conditions or during thermal annealing, transformation to the stable β form occurs [10] [13].
The crystal growth kinetics of trilaurin are influenced by external conditions including temperature gradients, pressure, and the presence of other lipid components [22] [23]. In binary and ternary triglyceride mixtures, trilaurin can exhibit eutectic behavior with immiscible phase separation [22].
Polymorphic transformations in trilaurin typically follow the sequence: α → β' → β, with each transition involving reorganization of the molecular packing arrangement [10] [13]. The crystallization tendency decreases with increasing fatty acid chain length, making trilaurin more readily crystallizable than longer-chain triglycerides [24].
The density of trilaurin varies between 0.9-0.97 g/cm³ depending on temperature and polymorphic form [5] [2]. The refractive index has been estimated at 1.44 [6] [7], consistent with typical lipid materials.
For storage considerations, trilaurin should be maintained at -20°C in freezer conditions [6] [1] [7] to prevent degradation and maintain stability. The compound demonstrates a flash point of 253.5±22.4°C [5], indicating relatively safe handling characteristics under normal laboratory conditions.